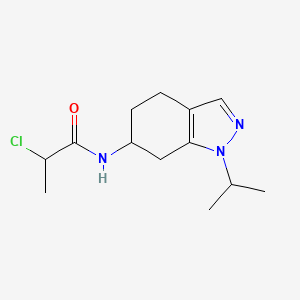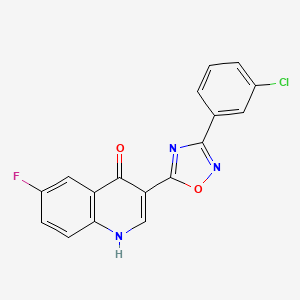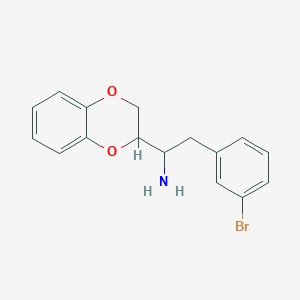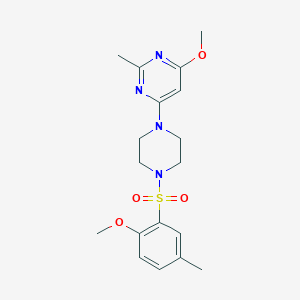
2-Chloro-N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)propanamide is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)propanamide is not fully understood. However, it is believed to act as an allosteric modulator of GPCRs. This means that it interacts with the receptor at a site distinct from the receptor's active site, leading to a change in the receptor's conformation and activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)propanamide are also not fully understood. However, it has been shown to modulate the activity of various GPCRs, leading to changes in intracellular signaling pathways. This suggests that it may have potential as a therapeutic agent for the treatment of diseases that involve dysregulation of GPCR signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-Chloro-N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)propanamide is that it is relatively easy to synthesize and purify. In addition, it has been shown to be a potent and selective allosteric modulator of certain GPCRs. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Orientations Futures
There are several future directions for the study of 2-Chloro-N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)propanamide. One direction is to further investigate its mechanism of action and its effects on different GPCRs. This could lead to the discovery of new therapeutic targets and the development of new drugs for the treatment of various diseases. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo, which could provide valuable information for the development of drugs based on this compound. Finally, the use of 2-Chloro-N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)propanamide as a tool for the study of GPCRs could also be explored further.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)propanamide involves the reaction of 2-chloro-N-(1-propan-2-ylindazol-6-yl)propanamide with sodium hydride in the presence of dimethylformamide. The resulting product is then purified using column chromatography. This method yields a pure product with a high yield and is relatively simple to perform.
Applications De Recherche Scientifique
2-Chloro-N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)propanamide has been studied for its potential applications in various fields. In medicinal chemistry, it has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. In addition, it has been studied for its potential as a tool for the study of G protein-coupled receptors (GPCRs), which are important targets for drug discovery.
Propriétés
IUPAC Name |
2-chloro-N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O/c1-8(2)17-12-6-11(16-13(18)9(3)14)5-4-10(12)7-15-17/h7-9,11H,4-6H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQFHHYHDPQNBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(CCC(C2)NC(=O)C(C)Cl)C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(1-isopropyl-4,5,6,7-tetrahydro-1H-indazol-6-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2H-1,3-benzodioxol-5-yl)-5-[(3,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2527535.png)

![ethyl 2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]acetate](/img/structure/B2527538.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2527540.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2527541.png)

![3-{3-[Ethyl(3-methylphenyl)amino]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2527543.png)

![(E)-4-(Dimethylamino)-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]but-2-enamide](/img/structure/B2527549.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2527553.png)
![N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2527555.png)
![4,5-Dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B2527557.png)